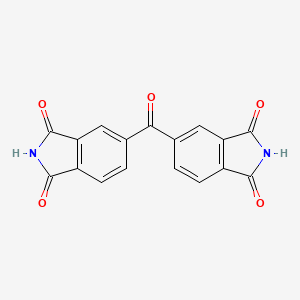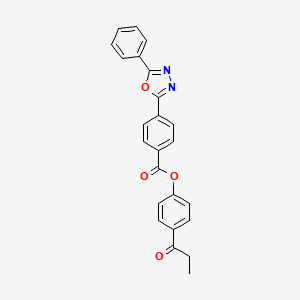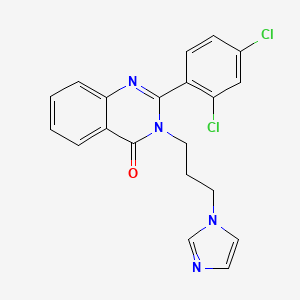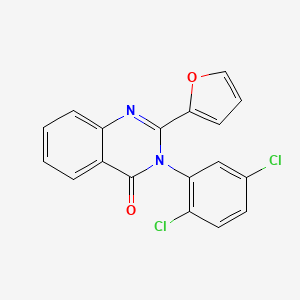![molecular formula C27H28N4O3S B10875650 N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide](/img/structure/B10875650.png)
N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE is a complex organic compound that features a quinoxaline moiety, a phenylsulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoxaline derivative, which is then subjected to a series of reactions to introduce the ethyl, phenyl, and sulfonyl groups. The final step usually involves the formation of the butanamide backbone through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoxaline moiety can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N1-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The quinoxaline moiety is often responsible for these interactions due to its planar structure and ability to participate in π-π stacking with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]PROPIONAMIDE
- N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANAMIDE
Uniqueness
N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoxaline moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets .
Properties
Molecular Formula |
C27H28N4O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-(2-ethyl-5-quinoxalin-2-ylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C27H28N4O3S/c1-4-19-14-15-20(25-17-28-22-12-8-9-13-23(22)29-25)16-24(19)30-27(32)26(18(2)3)31-35(33,34)21-10-6-5-7-11-21/h5-18,26,31H,4H2,1-3H3,(H,30,32) |
InChI Key |
PTJRBNSCYQCEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C(C(C)C)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B10875585.png)
![4-benzyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide](/img/structure/B10875588.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B10875596.png)

![11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10875605.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B10875612.png)
![2-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B10875615.png)
![4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875618.png)


![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B10875631.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10875637.png)
![1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol](/img/structure/B10875643.png)

